(2E)-3-(4,5-dimethoxy-2-nitrophenyl)-2-(3-fluorophenyl)prop-2-enenitrile
Overview
Description
(2E)-3-(4,5-dimethoxy-2-nitrophenyl)-2-(3-fluorophenyl)prop-2-enenitrile is an organic compound that belongs to the class of nitriles This compound is characterized by the presence of a nitrile group (-C≡N) attached to a conjugated system involving aromatic rings and a double bond
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(4,5-dimethoxy-2-nitrophenyl)-2-(3-fluorophenyl)prop-2-enenitrile can be achieved through several synthetic routes. One common method involves the Knoevenagel condensation reaction between 4,5-dimethoxy-2-nitrobenzaldehyde and 3-fluorobenzyl cyanide in the presence of a base such as piperidine. The reaction is typically carried out in a solvent like ethanol or methanol under reflux conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions. The choice of reagents and solvents would also be optimized to ensure cost-effectiveness and environmental sustainability.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(4,5-dimethoxy-2-nitrophenyl)-2-(3-fluorophenyl)prop-2-enenitrile can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst.
Reduction: The double bond can be hydrogenated to form the corresponding saturated nitrile.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
Reduction of the nitro group: 3-(4,5-dimethoxy-2-aminophenyl)-2-(3-fluorophenyl)prop-2-enenitrile.
Hydrogenation of the double bond: 3-(4,5-dimethoxy-2-nitrophenyl)-2-(3-fluorophenyl)propanenitrile.
Substitution of methoxy groups: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (2E)-3-(4,5-dimethoxy-2-nitrophenyl)-2-(3-fluorophenyl)prop-2-enenitrile can be used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound may be investigated for its potential biological activities. Compounds with similar structures have been studied for their antimicrobial, anticancer, and anti-inflammatory properties.
Medicine
In medicinal chemistry, this compound could be explored as a lead compound for the development of new drugs. Its structural features suggest potential interactions with biological targets, which could be optimized for therapeutic applications.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or dyes. Its conjugated system and functional groups make it suitable for incorporation into various materials with desirable properties.
Mechanism of Action
The mechanism of action of (2E)-3-(4,5-dimethoxy-2-nitrophenyl)-2-(3-fluorophenyl)prop-2-enenitrile would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The nitro group could undergo bioreduction to form reactive intermediates, which could interact with cellular components.
Comparison with Similar Compounds
Similar Compounds
(2E)-3-(4,5-dimethoxy-2-nitrophenyl)-2-phenylprop-2-enenitrile: Similar structure but lacks the fluorine atom.
(2E)-3-(4,5-dimethoxy-2-nitrophenyl)-2-(4-fluorophenyl)prop-2-enenitrile: Similar structure with the fluorine atom in a different position.
(2E)-3-(4,5-dimethoxy-2-nitrophenyl)-2-(3-chlorophenyl)prop-2-enenitrile: Similar structure with a chlorine atom instead of fluorine.
Uniqueness
The presence of the fluorine atom in (2E)-3-(4,5-dimethoxy-2-nitrophenyl)-2-(3-fluorophenyl)prop-2-enenitrile can significantly influence its chemical and biological properties. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it unique compared to its analogs.
Properties
IUPAC Name |
(E)-3-(4,5-dimethoxy-2-nitrophenyl)-2-(3-fluorophenyl)prop-2-enenitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13FN2O4/c1-23-16-8-12(15(20(21)22)9-17(16)24-2)6-13(10-19)11-4-3-5-14(18)7-11/h3-9H,1-2H3/b13-6- | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDVOPNOVSOSSBW-MLPAPPSSSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C=C(C#N)C2=CC(=CC=C2)F)[N+](=O)[O-])OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C(=C1)/C=C(/C#N)\C2=CC(=CC=C2)F)[N+](=O)[O-])OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13FN2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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